molecular formula C7H14ClNO B12310242 2-Azabicyclo[4.1.0]heptan-1-ylmethanol hydrochloride, cis

2-Azabicyclo[4.1.0]heptan-1-ylmethanol hydrochloride, cis

Cat. No.: B12310242
M. Wt: 163.64 g/mol
InChI Key: WAJIOLZZILUMRN-UHFFFAOYSA-N
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Description

2-Azabicyclo[410]heptan-1-ylmethanol hydrochloride, cis, is a bicyclic compound with a unique structure that includes a nitrogen atom within the ring systemIts molecular formula is C7H13NO·HCl, and it has a molecular weight of 163.65 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Azabicyclo[4.1.0]heptan-1-ylmethanol hydrochloride, cis, typically involves the following steps:

    Cyclization Reaction: The initial step involves the cyclization of a suitable precursor to form the bicyclic structure.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-Azabicyclo[4.1.0]heptan-1-ylmethanol hydrochloride, cis, undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can undergo reduction reactions to form amines or other reduced derivatives.

    Substitution: The nitrogen atom in the bicyclic ring can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products

The major products formed from these reactions include ketones, aldehydes, amines, and various substituted derivatives.

Scientific Research Applications

2-Azabicyclo[4.1.0]heptan-1-ylmethanol hydrochloride, cis, has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: It is investigated for its potential therapeutic applications, including as a precursor for drug development.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Azabicyclo[4.1.0]heptan-1-ylmethanol hydrochloride, cis, involves its interaction with specific molecular targets and pathways. The nitrogen atom in the bicyclic ring can form hydrogen bonds and other interactions with biological molecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Azabicyclo[410]heptan-1-ylmethanol hydrochloride, cis, is unique due to its specific ring structure and the presence of a hydroxyl group, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C7H14ClNO

Molecular Weight

163.64 g/mol

IUPAC Name

2-azabicyclo[4.1.0]heptan-1-ylmethanol;hydrochloride

InChI

InChI=1S/C7H13NO.ClH/c9-5-7-4-6(7)2-1-3-8-7;/h6,8-9H,1-5H2;1H

InChI Key

WAJIOLZZILUMRN-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC2(NC1)CO.Cl

Origin of Product

United States

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